molecular formula C17H19N3O2 B3042169 1-(Pyridin-2-yl)piperazine, N-CBZ protected CAS No. 521985-17-1

1-(Pyridin-2-yl)piperazine, N-CBZ protected

Cat. No.: B3042169
CAS No.: 521985-17-1
M. Wt: 297.35 g/mol
InChI Key: OAXAGTXVFDXLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridin-2-yl)piperazine, N-CBZ protected is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a pyridine ring attached to a piperazine ring, with a carbobenzyloxy (CBZ) protecting group on the nitrogen atom. The CBZ group is commonly used in organic synthesis to protect amine functionalities during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)piperazine, N-CBZ protected can be synthesized through a multi-step process. One common method involves the reaction of pyridine-2-carboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form 1-(pyridin-2-yl)piperazine. The resulting compound is then treated with benzyl chloroformate (CBZ-Cl) in the presence of a base such as triethylamine to introduce the CBZ protecting group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-yl)piperazine, N-CBZ protected undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce the corresponding amines .

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)piperazine, N-CBZ protected involves its interaction with specific molecular targets. The compound can act as an antagonist or inhibitor of certain enzymes or receptors, depending on its structure and functional groups. For example, derivatives of pyridinylpiperazine are known to act as selective α2-adrenergic receptor antagonists, which can modulate neurotransmitter release and affect various physiological processes .

Properties

IUPAC Name

benzyl 4-pyridin-2-ylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(22-14-15-6-2-1-3-7-15)20-12-10-19(11-13-20)16-8-4-5-9-18-16/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXAGTXVFDXLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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